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molecular formula C14H14N2O2 B3354397 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione CAS No. 59048-75-8

1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione

Cat. No. B3354397
M. Wt: 242.27 g/mol
InChI Key: HYENFSOYXDDPGQ-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Succinic anhydride (2.27 g, 22.7 mmol) was added in portions to a hot solution of tryptamine (3.30 g, 20.6 mmol) and potassium acetate (2.23 g, 22.7 mmol) in acetic acid (10 ml). The reaction solution was heated at the boiling point for 3 h and subsequently stirred at RT overnight and the precipitate which had precipitated out was filtered off and washed with acetic acid and EtOH. Yield: 3.00 g (Ind-61, 60%)
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH2:3][CH2:2]1.[NH2:8][CH2:9][CH2:10][C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][CH:12]=1.C([O-])(=O)C.[K+]>C(O)(=O)C>[NH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([CH2:10][CH2:9][N:8]2[C:4](=[O:5])[CH2:3][CH2:2][C:1]2=[O:7])=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
potassium acetate
Quantity
2.23 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated at the boiling point for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitate which had precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with acetic acid and EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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